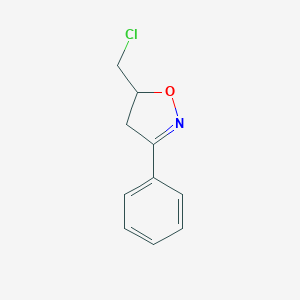![molecular formula C17H14N2O2 B184245 4-[(4-Methoxyphenyl)diazenyl]-1-naphthol CAS No. 3009-53-8](/img/structure/B184245.png)
4-[(4-Methoxyphenyl)diazenyl]-1-naphthol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-Methoxyphenyl)diazenyl]-1-naphthol, also known as Sudan I, is a synthetic azo dye that is widely used in various industries, including food, cosmetics, and textiles. However, its use has been banned in many countries due to its potential health hazards, including carcinogenicity and genotoxicity. Despite its negative effects, Sudan I has found its place in scientific research, particularly in the fields of chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of 4-[(4-Methoxyphenyl)diazenyl]-1-naphthol I is not well understood, but it is believed to involve the formation of reactive intermediates that can bind to DNA and proteins, leading to genotoxicity and carcinogenicity. 4-[(4-Methoxyphenyl)diazenyl]-1-naphthol I has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase, which are involved in neurotransmitter metabolism.
Biochemische Und Physiologische Effekte
4-[(4-Methoxyphenyl)diazenyl]-1-naphthol I has been shown to induce DNA damage and mutations in various cell types, including human lymphocytes and bacteria. It has also been shown to cause oxidative stress and lipid peroxidation in animal models, leading to tissue damage and inflammation. In addition, 4-[(4-Methoxyphenyl)diazenyl]-1-naphthol I has been shown to affect the activity of certain enzymes and receptors in the central nervous system, leading to changes in behavior and cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-[(4-Methoxyphenyl)diazenyl]-1-naphthol I in lab experiments is its low cost and availability. It is also relatively stable and easy to handle. However, one major limitation is its potential health hazards, which require careful handling and disposal. In addition, 4-[(4-Methoxyphenyl)diazenyl]-1-naphthol I is not a natural compound and may not accurately represent the behavior of other compounds in biological systems.
Zukünftige Richtungen
There are several future directions for the scientific research on 4-[(4-Methoxyphenyl)diazenyl]-1-naphthol I. One direction is to investigate the molecular mechanism of genotoxicity and carcinogenicity, which may provide insights into the development of safer synthetic dyes. Another direction is to explore the potential therapeutic applications of 4-[(4-Methoxyphenyl)diazenyl]-1-naphthol I, particularly in the treatment of neurodegenerative diseases and cancer. Finally, further studies are needed to evaluate the potential environmental impact of 4-[(4-Methoxyphenyl)diazenyl]-1-naphthol I and other synthetic dyes, and to develop more sustainable and eco-friendly alternatives.
Synthesemethoden
4-[(4-Methoxyphenyl)diazenyl]-1-naphthol I can be synthesized by the diazotization of 4-aminoazobenzene with sodium nitrite and hydrochloric acid, followed by coupling with 1-naphthol in the presence of sodium hydroxide. The resulting product is then purified by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
4-[(4-Methoxyphenyl)diazenyl]-1-naphthol I has been widely used as a model compound in various scientific research studies, including analytical chemistry, biochemistry, and pharmacology. In analytical chemistry, 4-[(4-Methoxyphenyl)diazenyl]-1-naphthol I has been used as a standard reference material for the calibration of analytical instruments, such as UV-visible spectrophotometers and high-performance liquid chromatography (HPLC) systems. In biochemistry, 4-[(4-Methoxyphenyl)diazenyl]-1-naphthol I has been used as a probe to study the binding interactions between small molecules and proteins, as well as to investigate the mechanism of enzyme-catalyzed reactions. In pharmacology, 4-[(4-Methoxyphenyl)diazenyl]-1-naphthol I has been used as a tool to study the pharmacokinetics and pharmacodynamics of drugs, as well as to screen potential drug candidates.
Eigenschaften
CAS-Nummer |
3009-53-8 |
|---|---|
Produktname |
4-[(4-Methoxyphenyl)diazenyl]-1-naphthol |
Molekularformel |
C17H14N2O2 |
Molekulargewicht |
278.3 g/mol |
IUPAC-Name |
4-[(4-methoxyphenyl)diazenyl]naphthalen-1-ol |
InChI |
InChI=1S/C17H14N2O2/c1-21-13-8-6-12(7-9-13)18-19-16-10-11-17(20)15-5-3-2-4-14(15)16/h2-11,20H,1H3 |
InChI-Schlüssel |
QZCLBEBNASDFHA-KNTRCKAVSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)N/N=C/2\C=CC(=O)C3=CC=CC=C23 |
SMILES |
COC1=CC=C(C=C1)N=NC2=CC=C(C3=CC=CC=C32)O |
Kanonische SMILES |
COC1=CC=C(C=C1)N=NC2=CC=C(C3=CC=CC=C32)O |
Andere CAS-Nummern |
3009-53-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



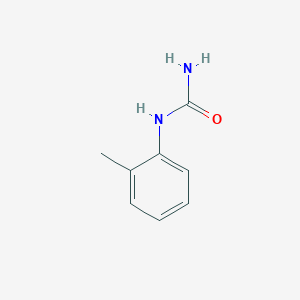
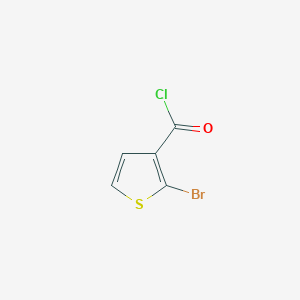
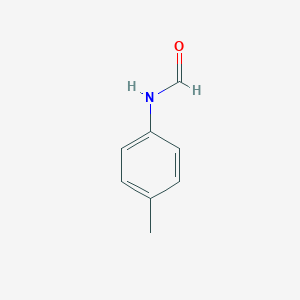
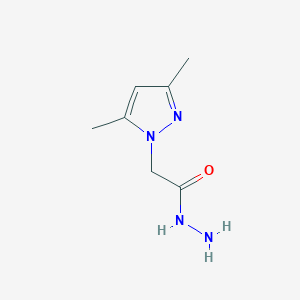
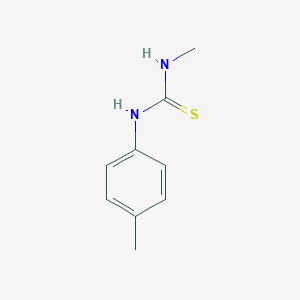
![7-Methyl-4,5-dihydroindeno[1,7-bc]acridine](/img/structure/B184172.png)
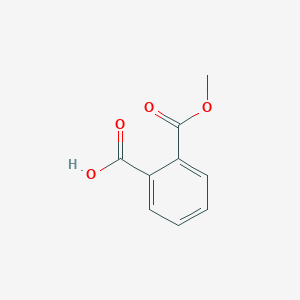
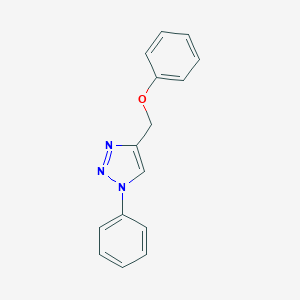
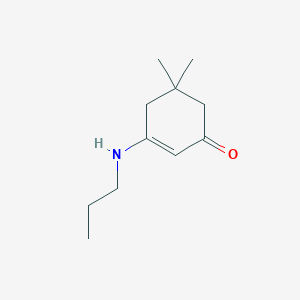
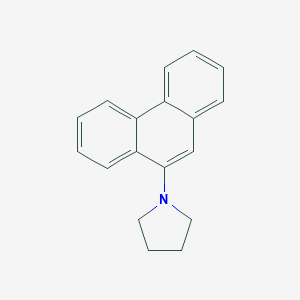
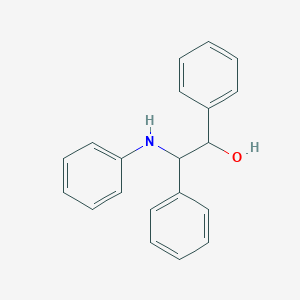
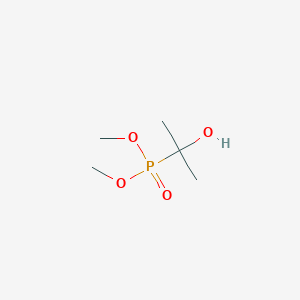
![5-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]-8-phenylmethoxy-1H-quinolin-2-one](/img/structure/B184185.png)
